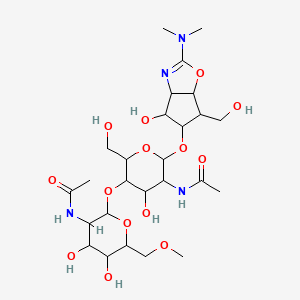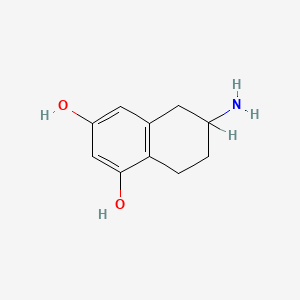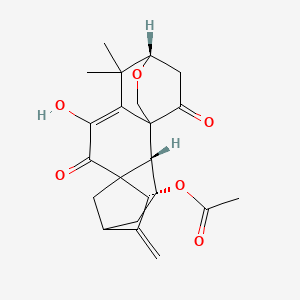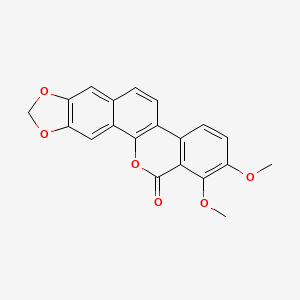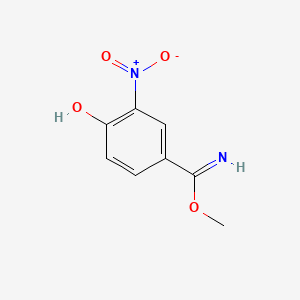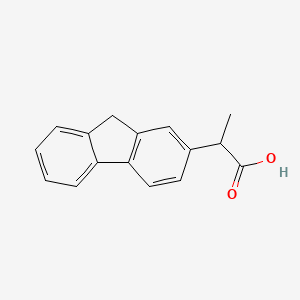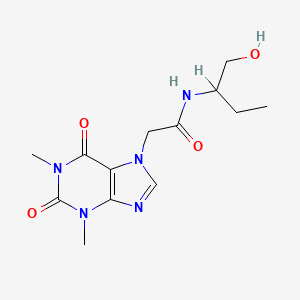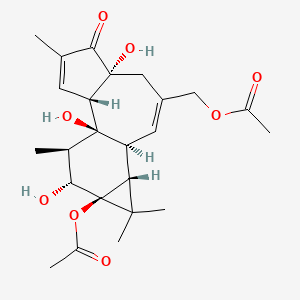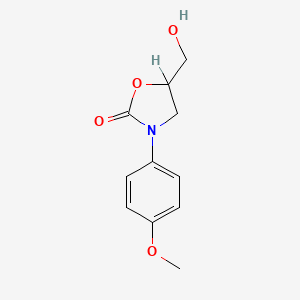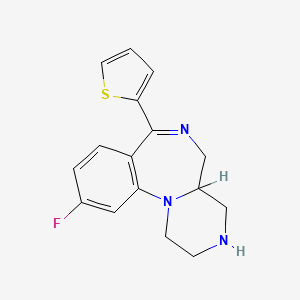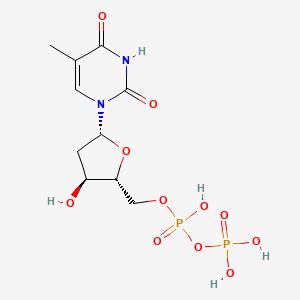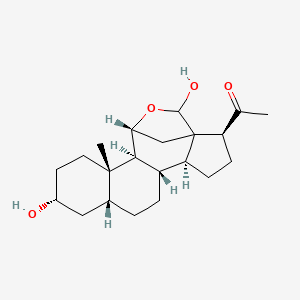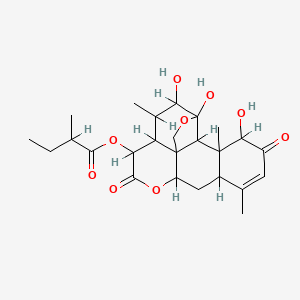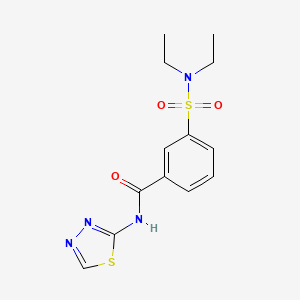
3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a sulfonamide.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds including 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Evaluation
Novel derivatives of thiadiazole, including structures related to 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide, have been synthesized and evaluated for anticancer activity against human cancer cell lines. These compounds showed promising anticancer activity with GI50 values comparable to standard drugs (Tiwari et al., 2017).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, related to the chemical structure of interest, exhibited potency in cardiac electrophysiological assays, indicating potential as class III electrophysiological agents (Morgan et al., 1990).
Inhibition of Carbonic Anhydrases
Studies on derivatives of 3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide showed inhibition of carbonic anhydrases, particularly isoforms hCA I, II, IV, and VII. These findings indicate potential therapeutic applications in diseases where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2016).
Antitumor and Antioxidant Agents
Some fused and binary 1,3,4-thiadiazoles, structurally related to the compound of interest, have shown potential as antitumor and antioxidant agents. These compounds were synthesized and evaluated for their antitumor properties (Hamama et al., 2013).
Antiviral Activity Against Influenza Virus
1,3,4-thiadiazole derivatives, akin to the structure of interest, displayed activity against influenza A virus. These compounds represent a new class of selective influenza A virus inhibitors, particularly effective during the virus entry process (Tatar et al., 2021).
Fluorescence Characteristics
N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles exhibited excellent photophysical properties such as large Stokes shift and solid-state fluorescence. This suggests potential applications in materials science and photonics (Zhang et al., 2017).
properties
Product Name |
3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
|---|---|
Molecular Formula |
C13H16N4O3S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(diethylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H16N4O3S2/c1-3-17(4-2)22(19,20)11-7-5-6-10(8-11)12(18)15-13-16-14-9-21-13/h5-9H,3-4H2,1-2H3,(H,15,16,18) |
InChI Key |
ZILKGLDSYYFWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



